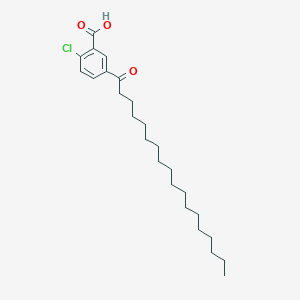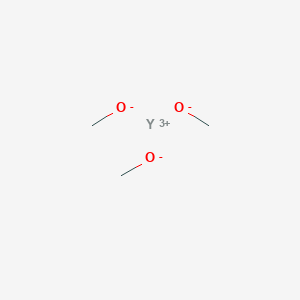![molecular formula C20H10 B14347219 Dicyclopenta[cd,mn]pyrene CAS No. 96915-04-7](/img/structure/B14347219.png)
Dicyclopenta[cd,mn]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopenta[cd,mn]pyrene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dicyclopenta[cd,mn]pyrene typically involves the cyclopentafusion of pyrene derivatives. One common method is the flash vacuum thermolysis (FVT) of bis(1-chloroethenyl)pyrenes . This process involves heating the precursor compounds under reduced pressure to induce the formation of the desired cyclopenta-fused structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclopentafusion techniques. The scalability of these methods depends on the availability of precursor materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Dicyclopenta[cd,mn]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the aromatic nature of the compound and the presence of reactive sites on the cyclopentane rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction may yield partially hydrogenated derivatives. Substitution reactions typically result in halogenated pyrene derivatives .
Aplicaciones Científicas De Investigación
Dicyclopenta[cd,mn]pyrene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a model compound to study aromaticity and the effects of cyclopentafusion on PAHs . In biology and medicine, its derivatives have been investigated for their mutagenic and cytotoxic activities, particularly in the context of bacterial mutagenicity assays .
Mecanismo De Acción
The mechanism of action of dicyclopenta[cd,mn]pyrene involves its interaction with biological molecules through its aromatic and reactive sites. The compound can form epoxides, which are highly reactive intermediates that can interact with DNA and proteins, leading to mutagenic and cytotoxic effects . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include the formation of DNA adducts and the induction of oxidative stress .
Comparación Con Compuestos Similares
Dicyclopenta[cd,mn]pyrene is part of a family of cyclopenta-fused pyrene congeners, which also includes dicyclopenta[cd,fg]pyrene and dicyclopenta[cd,jk]pyrene . These compounds share similar structural features but differ in the positions of the cyclopentane rings. The unique arrangement of the rings in this compound results in distinct aromatic properties and reactivity compared to its congeners . For example, this compound exhibits higher aromatic stabilization energy and different magnetic properties compared to dicyclopenta[cd,fg]pyrene and dicyclopenta[cd,jk]pyrene .
Conclusion
This compound is a fascinating compound with unique structural and aromatic properties Its synthesis, chemical reactivity, and potential applications in various scientific fields make it an important subject of study
Propiedades
Número CAS |
96915-04-7 |
|---|---|
Fórmula molecular |
C20H10 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
hexacyclo[9.7.1.13,17.02,6.08,19.013,18]icosa-1(18),2(6),3(20),4,7,9,11(19),12,14,16-decaene |
InChI |
InChI=1S/C20H10/c1-2-11-8-13-4-6-15-10-16-7-5-14-9-12(3-1)17(11)20(18(13)15)19(14)16/h1-10H |
Clave InChI |
GIUTTXOFOWHPLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC3=C4C(=CC5=C6C4=C2C(=C1)C=C6C=C5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)


